molecular formula C19H25N3O4S2 B2879347 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1428362-78-0

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2879347
CAS No.: 1428362-78-0
M. Wt: 423.55
InChI Key: VXUFVPWPWOLWMN-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

    Coupling with Pyridine: The pyridine ring is introduced through a nucleophilic substitution reaction, where the sulfonyl piperidine reacts with a pyridine derivative.

    Final Assembly: The final step involves coupling the intermediate with 2-phenylethanesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide
  • 2-phenyl-N-((1-(pyridin-4-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide

Uniqueness

The unique positioning of the pyridine ring at the 3-position in 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethanesulfonamide can influence its binding affinity and specificity towards certain biological targets, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,11,16,18,21H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFVPWPWOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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